(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid)
Overview
Description
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) is a polymer that can be used as a monomer to synthesize Metal-Organic Frameworks (MOFs) materials . It is a product from CD Bioparticles and is used as an analytical reagent . The compound has a molecular weight of 656.4 and a chemical formula of C24H24O12P4Si .
Preparation Methods
The preparation of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) involves synthetic routes that include the reaction of silanetetrayl compounds with benzene-4,1-diyl and phosphonic acid groups . The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of the desired polymer . Industrial production methods may involve large-scale synthesis using batch or continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified phosphonic acid derivatives and silanetetrayl compounds .
Scientific Research Applications
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of Metal-Organic Frameworks (MOFs) materials . These MOFs have applications in gas storage, catalysis, and separation processes . In biology and medicine, the compound is used as an analytical reagent for various biochemical assays and diagnostic tests . In industry, it is utilized in the production of advanced materials with specific properties, such as high thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) involves its interaction with molecular targets and pathways in the systems where it is applied . In the synthesis of MOFs, the compound acts as a building block that coordinates with metal ions to form the framework structure . The phosphonic acid groups provide sites for further functionalization and modification, enhancing the properties of the resulting materials .
Comparison with Similar Compounds
(Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) can be compared with other similar compounds, such as (Silanetetrayltetrakis(benzene-4,1-diyl))tetraphosphonic acid and other phosphonic acid derivatives . The uniqueness of (Silanetetrayltetrakis(benzene-4,1-diyl))tetrakis(phosphonic acid) lies in its specific structure and the presence of both silanetetrayl and phosphonic acid groups, which provide distinct properties and functionalities . Similar compounds may include variations in the substituents or the core structure, leading to differences in their chemical behavior and applications .
Properties
IUPAC Name |
[4-tris(4-phosphonophenyl)silylphenyl]phosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O12P4Si/c25-37(26,27)17-1-9-21(10-2-17)41(22-11-3-18(4-12-22)38(28,29)30,23-13-5-19(6-14-23)39(31,32)33)24-15-7-20(8-16-24)40(34,35)36/h1-16H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYPNGJRDUKLCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si](C2=CC=C(C=C2)P(=O)(O)O)(C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O12P4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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